molecular formula C13H17NO5 B1401082 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid CAS No. 1292317-95-3

3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid

Cat. No. B1401082
M. Wt: 267.28 g/mol
InChI Key: QGJLYGCIQTYFHH-UHFFFAOYSA-N
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Description

“3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” is a chemical compound that is a derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors .


Synthesis Analysis

The synthesis of “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Chemical Reactions Analysis

The Boc group in “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” is stable towards most nucleophiles and bases . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

  • Peptide Synthesis and Structural Studies : This compound is used in the synthesis of unnatural amino acids, like Hao (5-HO2CCONH-2-MeO-C6H3-CONHNH2), which mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. These amino acids are important for peptide synthesis and understanding peptide structures (Nowick et al., 2000).

  • Improved Synthesis Techniques : Research has focused on improving the synthesis of similar compounds, like (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, demonstrating the ongoing efforts to optimize and streamline the production of these chemicals for various applications (Badland et al., 2010).

  • Molecular Structure and Hydrogen Bonding Studies : Studies on related molecules have been conducted to understand their molecular structures and hydrogen bonding characteristics, which are critical for designing drugs and understanding biochemical interactions (Abonía et al., 2007).

  • Catalysis in Chemical Synthesis : The compound has been used in studies focusing on catalysis, such as N-tert-butoxycarbonylation of amines, which is significant for chemical synthesis and pharmaceutical applications (Heydari et al., 2007).

  • Synthesis of Antibacterial Compounds : Research has included the synthesis of hydrazide-hydrazones of similar compounds with notable antibacterial activity, highlighting the potential use in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).

  • Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of neuroexcitant analogues, which is important in medicinal chemistry and neuropharmacology (Pajouhesh et al., 2000).

  • Theoretical and Molecular Docking Studies : Theoretical studies and molecular docking approaches have been applied to derivatives of similar compounds, enhancing our understanding of their antioxidant behavior and interaction with biological targets (Ardjani & Mekelleche, 2017).

  • Photographic and Photochromic Research : Some studies have focused on the synthesis of spiropyran derivatives with BOC (tert-butoxycarbonyl) protective functions, indicating applications in photographic and photochromic materials (Yan-gang, 2008).

properties

IUPAC Name

3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(15)16)6-10(7-9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJLYGCIQTYFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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